molecular formula C14H10 B094455 Diphenylacetylene-D 10 CAS No. 19339-46-9

Diphenylacetylene-D 10

Cat. No.: B094455
CAS No.: 19339-46-9
M. Wt: 188.29 g/mol
InChI Key: JRXXLCKWQFKACW-LHNTUAQVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a colorless solid with the molecular formula C14D10 and a molecular weight of 188.29 g/mol . The compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the phenyl rings, making it useful in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenylacetylene-D 10 can be synthesized through several methods. One common method involves the bromination of trans-stilbene to form meso-stilbene dibromide, followed by dehydrohalogenation using potassium hydroxide to yield diphenylacetylene . The deuterated version can be obtained by using deuterated reagents in the synthesis process.

Another method involves the coupling of iodobenzene and the copper salt of phenylacetylene in the Castro-Stephens coupling reaction . The related Sonogashira coupling involves the coupling of iodobenzene and phenylacetylene in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, dehydrohalogenation, and coupling reactions, followed by purification techniques like crystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

Diphenylacetylene-D 10 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diketones or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert this compound to diphenylethane or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of diketones and other oxygenated compounds.

    Reduction: Formation of diphenylethane and other reduced derivatives.

    Substitution: Formation of various substituted diphenylacetylene derivatives.

Scientific Research Applications

Diphenylacetylene-D 10 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of diphenylacetylene-D 10 involves its interaction with various molecular targets and pathways. In organic synthesis, it acts as a ligand, facilitating the formation of metal complexes and catalyzing reactions. In biological systems, the deuterium atoms can influence metabolic pathways and enzyme activities, providing insights into reaction mechanisms and isotope effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diphenylacetylene-D 10 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium atoms enhance the compound’s stability and allow for detailed studies of isotope effects, making it valuable in both chemical and biological research.

Properties

IUPAC Name

1,2,3,4,5-pentadeuterio-6-[2-(2,3,4,5,6-pentadeuteriophenyl)ethynyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXXLCKWQFKACW-LHNTUAQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C#CC2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584206
Record name 1,1'-(Ethyne-1,2-diyl)di(~2~H_5_)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19339-46-9
Record name 1,1'-(Ethyne-1,2-diyl)di(~2~H_5_)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diphenylacetylene-D 10
Reactant of Route 2
Diphenylacetylene-D 10
Reactant of Route 3
Reactant of Route 3
Diphenylacetylene-D 10
Reactant of Route 4
Reactant of Route 4
Diphenylacetylene-D 10
Reactant of Route 5
Reactant of Route 5
Diphenylacetylene-D 10
Reactant of Route 6
Reactant of Route 6
Diphenylacetylene-D 10

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.